2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one
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Overview
Description
2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound that features a triazine core with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multiple steps. One common method includes the reaction of 4,6-bis(3,5-dimethylphenyl)amino-1,3,5-triazine with 1-(4-phenylpiperazin-1-yl)propan-1-one under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
- 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol
Uniqueness
2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C32H38N8O |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C32H38N8O/c1-21-15-22(2)18-26(17-21)34-31-36-30(37-32(38-31)35-27-19-23(3)16-24(4)20-27)33-25(5)29(41)40-13-11-39(12-14-40)28-9-7-6-8-10-28/h6-10,15-20,25H,11-14H2,1-5H3,(H3,33,34,35,36,37,38) |
InChI Key |
WGISYZGSGBXZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC5=CC(=CC(=C5)C)C)C |
Origin of Product |
United States |
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